methyl 1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate
CAS No.: 869343-15-7
Cat. No.: VC11872938
Molecular Formula: C19H20F2N4O3S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869343-15-7 |
|---|---|
| Molecular Formula | C19H20F2N4O3S |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | methyl 1-[(3,4-difluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C19H20F2N4O3S/c1-10-22-19-25(23-10)17(26)16(29-19)15(12-3-4-13(20)14(21)9-12)24-7-5-11(6-8-24)18(27)28-2/h3-4,9,11,15,26H,5-8H2,1-2H3 |
| Standard InChI Key | JMODRUYKZNTBLX-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)C(=O)OC)O |
| Canonical SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)C(=O)OC)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₉H₂₀F₂N₄O₃S, with a molecular weight of 422.5 g/mol. Its IUPAC name, methyl 1-[(3,4-difluorophenyl)-(6-hydroxy-2-methyl-[1, thiazolo[3,2-b] triazol-5-yl)methyl]piperidine-4-carboxylate, reflects its intricate architecture. Key structural components include:
-
A piperidine ring substituted at the 4-position with a methyl carboxylate group.
-
A triazolo[3,2-b] thiazole core featuring hydroxyl and methyl substituents.
-
A 3,4-difluorophenyl moiety linked via a methylene bridge.
Stereochemical and Electronic Properties
The compound’s stereochemistry is defined by the spatial arrangement of its heterocyclic and aromatic groups. Computational models predict moderate lipophilicity (LogP ≈ 1.72) and high GI absorption, suggesting favorable bioavailability. The topological polar surface area (TPSA) of 41.57 Ų indicates potential permeability across biological membranes.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 422.5 g/mol | |
| LogP (Consensus) | 1.72 | |
| TPSA | 41.57 Ų | |
| Solubility (ESOL) | 3.4 mg/mL | |
| Boiling Point | Not Available |
Synthesis and Manufacturing
Challenges in Optimization
Key challenges include ensuring regioselectivity during heterocycle formation and minimizing racemization at stereogenic centers. Scale-up efforts must address the stability of the hydroxyl group under reaction conditions, which may require protective group strategies.
| Parameter | Description | Source |
|---|---|---|
| Acute Toxicity (Oral) | LD₅₀ > 300 mg/kg (rat) | |
| Skin Irritation | Category 2 (EU) | |
| Environmental Persistence | Not readily biodegradable |
Metabolic Stability
In vitro studies predict extensive hepatic metabolism via CYP3A4 and UGT1A1, with potential formation of reactive metabolites. Structural modifications, such as replacing the methyl ester with a tert-butyl group, could enhance metabolic stability.
Future Research Directions
Structural Optimization
-
Bioisosteric replacement of the ester group to improve metabolic stability.
-
Chiral resolution to isolate enantiomers with higher target selectivity.
Target Validation
High-throughput screening against panels of GPCRs, ion channels, and kinases could elucidate novel mechanisms of action. Computational docking studies using the cryo-EM structure of tubulin may further clarify anticancer potential.
Collaborative Development
Partnerships between academic institutions and pharmaceutical companies could accelerate translational research. Priority areas include ADME profiling and toxicokinetic studies to advance the compound toward IND-enabling stages.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume